
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a methylsulfanyl group, a propyl group, and a pyridine ring with a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may exhibit aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonitrile group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of intermolecular forces .科学的研究の応用
Structural and Optical Characteristics
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile and related derivatives have been studied for their structural and optical properties. In a study focusing on pyrazolo pyridine derivatives, it was found that these compounds exhibit monoclinic polycrystalline nature and have specific optical energy gaps, making them potential candidates for applications in photosensors due to their photosensitive properties. Thin films of these compounds, when deposited onto substrates, displayed significant heterojunction characteristics, indicating their utility in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Docking
Efficient synthesis methods for pyridine derivatives, including the compound , have been developed. These methods involve reactions under various conditions, showcasing the compound's versatility in synthesis processes. Additionally, some newly synthesized derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins. This suggests potential biomedical applications, especially considering their antimicrobial and antioxidant activities (Mathews et al., 2008; Flefel et al., 2018).
Structural Analysis and Optical Profile
A multifunctionalized 2-pyridone derivative has been synthesized and analyzed, revealing detailed insights into its structural features through X-ray crystallography. This compound showed a strong blue emissive nature with high color purity and a significant Stokes shift, pointing to its potential use in optical applications and materials science. The study also employed time-dependent density functional theory to further understand the absorption behavior and emissive characteristics, opening doors to its use in advanced optical materials and devices (Joy et al., 2018).
Antimicrobial Studies
The compound, along with other pyridine derivatives, has been incorporated into transition metal complexes, which were then analyzed for their antimicrobial properties. These studies indicate that the complexes exhibit higher activities compared to the free ligand alone, suggesting their potential use in developing new antimicrobial agents. The synthesis approaches and characterizations of these complexes contribute valuable knowledge to the field of medicinal chemistry, specifically in the search for novel antimicrobial compounds (Sadeek et al., 2015).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the steps by which it reacts with other compounds .
将来の方向性
The future research directions for this compound would depend on its applications. If it has medicinal properties, future research could explore its efficacy and safety in clinical trials. If it’s a novel synthetic reagent, future research could investigate its utility in various chemical reactions .
特性
IUPAC Name |
6-(4-chlorophenyl)-4-methylsulfanyl-2-oxo-1-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-3-8-19-14(11-4-6-12(17)7-5-11)9-15(21-2)13(10-18)16(19)20/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCXKSPDULHNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C(C1=O)C#N)SC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

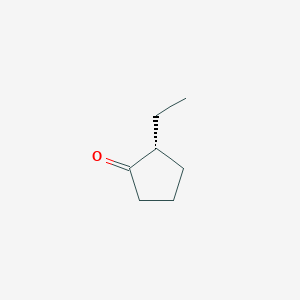
![2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2931490.png)
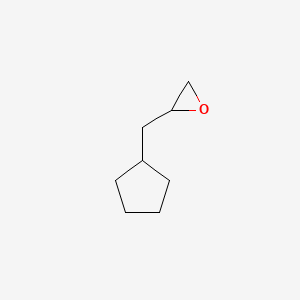
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2931493.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2931494.png)
![N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2931497.png)
![2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride](/img/structure/B2931498.png)

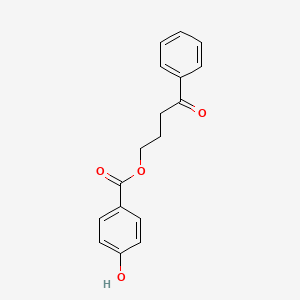
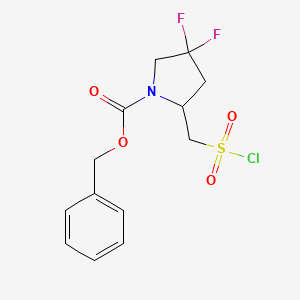
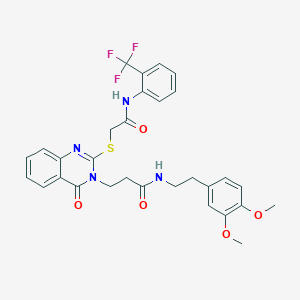
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2931506.png)
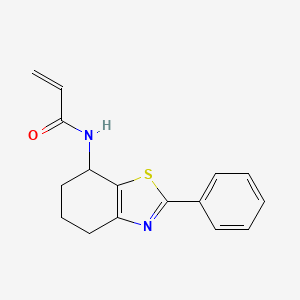
![2-[(4-Bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2931508.png)